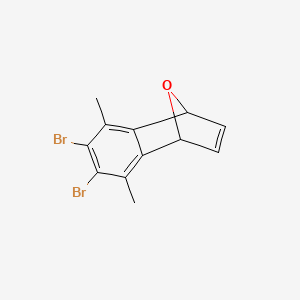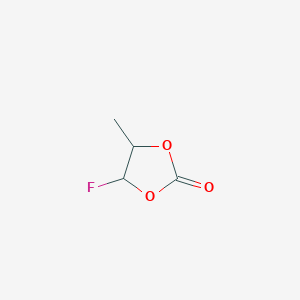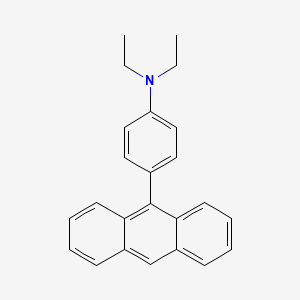
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound with the molecular formula C₁₂H₁₀Br₂O It is a derivative of naphthalene, characterized by the presence of bromine atoms and an epoxide group
Métodos De Preparación
The synthesis of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene typically involves the bromination of 5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Análisis De Reacciones Químicas
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include naphthoquinones, diols, and substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the epoxide group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar compounds to 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene include:
6,7-Dichloro-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Similar in structure but with chlorine atoms instead of bromine.
5,8-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the halogen atoms, making it less reactive in certain substitution reactions.
6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene: Lacks the methyl groups, affecting its steric and electronic properties.
Propiedades
| 115695-65-3 | |
Fórmula molecular |
C12H10Br2O |
Peso molecular |
330.01 g/mol |
Nombre IUPAC |
4,5-dibromo-3,6-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H10Br2O/c1-5-9-7-3-4-8(15-7)10(9)6(2)12(14)11(5)13/h3-4,7-8H,1-2H3 |
Clave InChI |
COYWBPBXQOHQAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3C=CC(C2=C(C(=C1Br)Br)C)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)

